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Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658

Introduction

(R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin derived from furfural, is a valuable
building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals
and other biologically active molecules. Its stereochemistry and functional groups make it a
versatile precursor for a variety of chiral ligands, amino acids, and heterocyclic compounds. A
thorough understanding of its spectroscopic properties is crucial for its identification,
characterization, and quality control. This technical guide provides a summary of available and
expected spectroscopic data (*H NMR, 3C NMR, IR, and MS) for (R)-(2-
Furyl)hydroxyacetonitrile and details the general experimental protocols for acquiring such
data.

It is important to note that while this guide aims to be comprehensive, complete experimentally-
derived spectroscopic data for (R)-(2-Furyl)hydroxyacetonitrile is not readily available in the
public domain. Therefore, this document combines the limited available experimental data with
predicted values based on the analysis of similar compounds.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for (R)-(2-
Furyl)hydroxyacetonitrile.

Table 1: *H NMR Data
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Chemical Shift . . .

Multiplicity Integration Assignment Data Source
(3) ppm
~7.40 dd 1H H5 (furan) Predicted
~6.55 d 1H H3 (furan) Predicted
~6.40 dd 1H H4 (furan) Predicted
5.55 S 1H CH(OH)CN Experimental
3.17 brs 1H OH Experimental

Solvent: CDCls. The experimental data is for the (S)-enantiomer, which is identical to the (R)-

enantiomer in an achiral solvent.

« 13
Chemical Shift (6) ppm Assignment Data Source
~148 C2 (furan) Predicted
~144 C5 (furan) Predicted
~118 CN Predicted
~111 C3 (furan) Predicted
~109 C4 (furan) Predicted
~57 CH(OH)CN Predicted

Solvent: CDCIls. Data is predicted based on values for similar furan-containing compounds.

Table 3: IR Spectroscopy Data
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Wavenumber . .
Intensity Assignment Data Source

(cm™)

~3400 Broad O-H stretch Predicted
~3100 Weak C-H stretch (furan) Predicted
~2250 Medium C=N stretch Predicted

) C=C stretch (furan )
~1600, ~1500, ~1400 Medium-Weak ing) Predicted
ring
~1015 Strong C-O stretch Predicted

Sample form: Neat or KBr pellet. Data is predicted based on characteristic functional group
frequencies.

Table 4: Mass Spectrometry Data
m/z lon Method Data Source
123.03 [M]* El Predicted
124.04 [M+H]* ESI Predicted
146.02 [M+Na]* ESI Predicted
96.02 [M-HCN]* EI/ESI Predicted
69.02 [Furan-CH2]* EI/ESI Predicted

M = CeHsNO2 (Exact Mass: 123.0320). Predicted fragmentation patterns are based on the
structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
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Weigh approximately 5-10 mg of the (R)-(2-Furyl)hydroxyacetonitrile sample into a clean,
dry vial.

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCIs) to the vial.

Gently agitate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube, ensuring the
liquid height is approximately 4-5 cm.

Cap the NMR tube securely.

. 'H NMR Spectroscopy:

The *H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

A standard single-pulse experiment is used to acquire the spectrum.

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

. 13C NMR Spectroscopy:

The 3C NMR spectrum is acquired on the same spectrometer.

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single
lines for each unique carbon atom.

A larger number of scans (typically 1024 or more) is required due to the lower natural
abundance and sensitivity of the 13C nucleus.

The chemical shifts are referenced to the solvent peak (e.g., CDCIs at 77.16 ppm).
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Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid (R)-(2-Furyl)hydroxyacetonitrile sample directly onto the
center of the ATR crystal.

Acquire the sample spectrum. The instrument software will automatically subtract the
background spectrum.

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Electrospray lonization (ESI) Method:

Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a suitable solvent such as
methanol or acetonitrile.

The solution is introduced into the ESI source of the mass spectrometer via direct infusion
using a syringe pump at a low flow rate (e.g., 5-10 pL/min).

The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying
gas temperature, are optimized to achieve a stable and abundant signal for the protonated
molecule [M+H]* or other adducts like [M+Na]*.

The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 Da).

Mandatory Visualization

To cite this document: BenchChem. [Spectroscopic Profile of (R)-(2-
Furyl)hydroxyacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b050658#spectroscopic-data-nmr-ir-ms-for-r-2-
furyl-hydroxyacetonitrile]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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